molecular formula C18H20ClN3O2 B2494069 2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide CAS No. 1222972-96-4

2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide

Cat. No.: B2494069
CAS No.: 1222972-96-4
M. Wt: 345.83
InChI Key: MHHJJNMEURPHCS-UHFFFAOYSA-N
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Description

2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a carboxamide group, a chlorinated phenyl ring, and a morpholine moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

2-chloro-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-17-11-14(5-6-20-17)18(23)21-12-15-3-1-2-4-16(15)13-22-7-9-24-10-8-22/h1-6,11H,7-10,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHJJNMEURPHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2CNC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

    Chlorination of the Phenyl Ring: Chlorination can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Attachment of the Morpholine Moiety: The morpholine group is typically introduced through nucleophilic substitution reactions, where the morpholine acts as a nucleophile attacking an electrophilic carbon center.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines in polar aprotic solvents (e.g., DMF, DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-({2-[(piperidin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide
  • 2-chloro-N-({2-[(pyrrolidin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide

Uniqueness

2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for various applications.

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